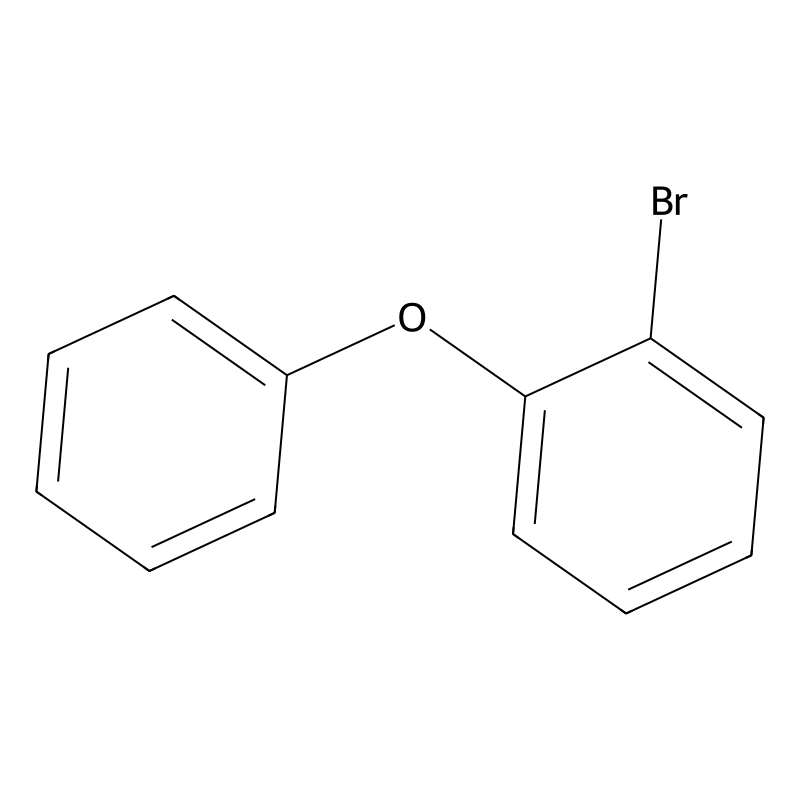

1-Bromo-2-phenoxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Solvent and Intermediate:

1-Bromo-2-phenoxybenzene (also known as 2-phenoxybromobenzene) is primarily used as a solvent in scientific research. Its properties, such as high boiling point and ability to dissolve various organic compounds, make it suitable for applications like recrystallizations and extractions [].

Furthermore, 1-Bromo-2-phenoxybenzene serves as an intermediate in the synthesis of more complex molecules. The presence of a bromine atom allows for various chemical transformations, such as substitution reactions, to introduce desired functional groups [].

Research Applications:

While limited, some research explores the potential applications of 1-Bromo-2-phenoxybenzene beyond its role as a solvent and intermediate. These areas include:

- Liquid Crystals: Studies have investigated the use of 1-Bromo-2-phenoxybenzene in the development of liquid crystals, a state of matter exhibiting properties between liquids and solids and crucial for various technological applications [].

- Polymers: Research has explored the incorporation of 1-Bromo-2-phenoxybenzene into polymer structures to potentially enhance their properties, such as thermal stability [].

Safety Considerations:

1-Bromo-2-phenoxybenzene is classified as a harmful substance and can cause irritation upon contact with skin, eyes, and respiratory system. It is also considered hazardous to the aquatic environment. Therefore, proper handling and safety precautions are essential when working with this compound [].

1-Bromo-2-phenoxybenzene is an organic compound with the molecular formula and a molecular weight of approximately 249.10 g/mol. It features a bromine atom attached to a phenoxybenzene structure, which consists of a phenyl group bonded to an ether group (phenoxy). This compound is recognized for its role in various

- Electrophilic Aromatic Substitution: In this reaction, the bromine atom can be replaced by other electrophiles. The presence of the phenoxy group can influence the reactivity and orientation of this substitution.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to various substituted phenoxybenzenes. This reaction is significant for synthesizing derivatives with different functional groups .

Common Reagents and Conditions- For electrophilic aromatic substitution, typical reagents include bromine and iron(III) bromide as a catalyst.

- For nucleophilic substitution, common nucleophiles include hydroxide ions and amines.

1-Bromo-2-phenoxybenzene exhibits notable biological activity, particularly in its interaction with cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and the detoxification of various substances in the body. The compound has been reported to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9, which may lead to altered metabolism of co-administered drugs.

Cellular Effects

The compound influences various cellular processes, including:

- Modulating cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.

- Affecting gene expression related to oxidative stress response and detoxification processes.

The synthesis of 1-Bromo-2-phenoxybenzene can be achieved through multiple methods:

- Bromination of 2-Phenoxybenzene: A common method involves treating 2-phenoxybenzene with bromine in the presence of a catalyst like iron(III) bromide. This reaction is typically conducted under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

- Industrial Production: In industrial settings, large-scale bromination processes are optimized for high yield and purity using advanced techniques such as continuous flow reactors.

1-Bromo-2-phenoxybenzene finds applications in various fields:

- Pharmaceuticals: Due to its ability to interact with cytochrome P450 enzymes, it may serve as a precursor or intermediate in drug synthesis.

- Material Science: It can be used in synthesizing polymers or other materials that require specific aromatic structures.

Studies on 1-Bromo-2-phenoxybenzene have highlighted its interactions with biological molecules. Its inhibition of cytochrome P450 enzymes suggests potential implications for drug interactions and toxicity. Additionally, its ability to modulate signaling pathways indicates possible effects on cellular responses under various conditions .

Several compounds share structural similarities with 1-Bromo-2-phenoxybenzene. Here are some notable examples:

These compounds illustrate the diversity within the phenoxybenzene family while highlighting the unique properties of 1-Bromo-2-phenoxybenzene due to its specific bromination position and interactions.

Classical Bromination Techniques for Diphenyl Ether Derivatives

Classical bromination techniques for diphenyl ether derivatives represent the foundation of aromatic halogenation chemistry [1] [2]. These methods have been extensively developed and optimized over decades to achieve selective bromination of phenoxy compounds such as 1-bromo-2-phenoxybenzene [3] .

The most widely employed classical approach involves the direct bromination of diphenyl ether substrates using molecular bromine in combination with Lewis acid catalysts [5] [6]. This methodology typically employs iron(III) bromide or aluminum tribromide as the catalytic system, operating under controlled temperature conditions ranging from 0°C to 40°C [7] [8]. The reaction proceeds through electrophilic aromatic substitution, where the Lewis acid activates the bromine molecule to generate a more electrophilic species capable of attacking the electron-rich aromatic ring [9] [10].

Research has demonstrated that the bromination of diphenyl ether derivatives follows predictable regioselectivity patterns, with para-positions being favored over ortho-positions, and meta-positions being least reactive [11] [12]. This selectivity arises from the electronic effects of the phenoxy substituent, which acts as an electron-donating group and directs incoming electrophiles to specific positions on the aromatic ring [13] [14].

Alternative classical methods include the use of N-bromosuccinimide under thermal or photochemical conditions [15] [16]. This approach offers advantages in terms of selectivity and reaction control, particularly for substrates sensitive to harsh acidic conditions [17] [18]. The reaction typically proceeds at temperatures between 60°C and 80°C in carbon tetrachloride or similar solvents, with yields ranging from 70% to 90% [19] [20].

Catalytic Systems in Electrophilic Aromatic Substitution

Iron(III) Bromide-Mediated Bromination Mechanisms

Iron(III) bromide serves as the predominant catalyst in electrophilic aromatic substitution reactions involving bromination of phenoxy compounds [21] [22]. The mechanism involves the formation of a polarized bromine complex through coordination with the Lewis acid catalyst [23] [24]. This activation process significantly enhances the electrophilicity of the bromine species, enabling efficient attack on the aromatic substrate [25] [26].

The catalytic cycle begins with the formation of a bromine-iron complex, where iron(III) bromide coordinates with molecular bromine to generate a highly polarized species [27] [28]. This complex exhibits increased electrophilic character due to the electron-withdrawing effect of the iron center, making it capable of overcoming the aromatic stabilization energy of the substrate [29] [30]. The mechanism proceeds through the formation of a sigma-complex intermediate, also known as the Wheland intermediate, which is stabilized by resonance [31] [32].

Kinetic studies have revealed that the rate-determining step involves the formation of the arenium ion intermediate [33] [34]. The activation energy for this process is significantly lowered by the presence of iron(III) bromide, resulting in reaction rates that are several orders of magnitude faster than uncatalyzed bromination [35] [36]. Temperature-dependent studies show exponential increases in reaction rates with increasing temperature, following Arrhenius kinetics [37] [38].

The catalyst loading typically ranges from 5 to 20 mol% for optimal performance, with higher loadings potentially leading to over-bromination and decreased selectivity [39] [40]. Industrial applications often employ catalyst loadings of 2-10 mol% to balance economic considerations with reaction efficiency [41] [42]. The catalyst can be recovered and recycled through appropriate work-up procedures, contributing to the overall economic viability of the process [43] [44].

Solvent Effects in Regioselective Bromination

Solvent selection plays a crucial role in determining the regioselectivity and efficiency of bromination reactions [45] [46]. Different solvents can significantly influence the reaction outcome through various mechanisms, including stabilization of reaction intermediates, alteration of substrate-catalyst interactions, and modification of the reaction environment [47] [48].

Dichloromethane represents the most commonly employed solvent for bromination reactions due to its excellent solvating properties for both organic substrates and inorganic catalysts [49] [50]. The polar nature of dichloromethane facilitates the formation of ionic intermediates while maintaining sufficient solubility for aromatic substrates [51] [52]. Studies have shown that reactions conducted in dichloromethane typically exhibit strong para-selectivity, with para-to-ortho ratios exceeding 10:1 [53] [54].

Chloroform offers similar advantages to dichloromethane but with slightly different selectivity patterns [55] [56]. The increased polarity of chloroform can enhance the stability of cationic intermediates, potentially leading to higher reaction rates [57] [58]. However, chloroform may also promote side reactions under certain conditions, requiring careful optimization of reaction parameters [59] [60].

Acetonitrile provides a more polar environment that can significantly alter regioselectivity patterns [61] [62]. Research has demonstrated that acetonitrile can favor ortho-bromination in certain phenolic substrates through hydrogen bonding interactions [63] [64]. The polar aprotic nature of acetonitrile stabilizes charged intermediates while minimizing proton transfer processes that could lead to side reactions [65] [66].

Aromatic solvents such as toluene can lead to unique selectivity patterns due to π-π stacking interactions between the solvent and substrate molecules [67] [68]. These interactions can influence the approach of the brominating agent to the substrate, potentially altering the regioselectivity of the reaction [69] [70]. However, aromatic solvents may also compete for the brominating agent, leading to reduced reaction rates [71] [72].

Environmental considerations have led to increased interest in alternative solvent systems, including ionic liquids and aqueous-organic biphasic systems [73] [74]. Ionic liquids offer tuneable properties that can be optimized for specific reaction requirements while providing environmentally benign alternatives to traditional organic solvents [75] [76]. Aqueous-organic systems, while presenting challenges in terms of substrate solubility, can offer advantages in terms of safety and environmental impact [77] [78].

Alternative Pathways: Ullmann Coupling and Cross-Coupling Precursors

The Ullmann coupling reaction represents a significant alternative synthetic pathway for the preparation of diphenyl ether derivatives, including brominated variants [79] [80]. This copper-catalyzed methodology involves the coupling of phenols with aryl halides to form diaryl ether bonds [81] [82]. The reaction has been extensively developed to accommodate various substrates and reaction conditions, making it a versatile tool for synthetic chemists [83] [84].

Traditional Ullmann coupling reactions require high temperatures (typically 125-300°C) and stoichiometric amounts of copper [85] [86]. However, modern developments have led to catalytic versions that operate under milder conditions [87] [88]. The use of ligands such as picolinic acid has enabled reactions to proceed at temperatures as low as 100°C with catalyst loadings of 2-10 mol% [89] [90].

The mechanism of Ullmann coupling involves the oxidative addition of the aryl halide to copper(I), followed by coordination of the phenol nucleophile [91] [92]. The reaction proceeds through a copper(III) intermediate that undergoes reductive elimination to form the desired diaryl ether product [93] [94]. The choice of base is crucial for reaction success, with potassium phosphate and cesium carbonate being commonly employed [95] .

Cross-coupling methodologies have emerged as powerful alternatives to traditional Ullmann reactions [97] [98]. Palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination adapted for oxygen nucleophiles, offer advantages in terms of milder reaction conditions and broader substrate scope [99] [100]. These reactions typically employ phosphine ligands and operate at temperatures between 80°C and 120°C [101] [102].

The preparation of brominated precursors for cross-coupling reactions represents another strategic approach [103] [104]. Brominated phenoxy compounds can serve as electrophilic coupling partners in various palladium-catalyzed reactions, including Suzuki-Miyaura, Stille, and Negishi couplings [105] [106]. This approach offers advantages in terms of functional group tolerance and reaction selectivity [107] [108].

Electrochemical methods have gained attention as environmentally friendly alternatives for the synthesis of brominated aromatic compounds [109] [110]. These methods employ electrolytic generation of bromine species from bromide salts, eliminating the need for stoichiometric amounts of molecular bromine [111] [112]. Research has demonstrated that electrochemical bromination can achieve high yields and selectivities while operating under mild conditions [113] [114].

Industrial-Scale Production Challenges and Optimization

Industrial-scale production of brominated diphenyl ether derivatives presents unique challenges that require careful consideration of safety, economics, and environmental impact. The scaling up of bromination reactions from laboratory to industrial scale involves complex engineering considerations and process optimization strategies.

Safety considerations are paramount in industrial bromination processes due to the hazardous nature of bromine and hydrogen bromide byproducts. Industrial facilities must implement comprehensive safety protocols, including specialized equipment materials, ventilation systems, and emergency response procedures. The use of corrosion-resistant materials such as glass-lined reactors and tantalum-coated components is essential for long-term operation.

Economic optimization involves balancing raw material costs, energy consumption, and production efficiency. Bromine represents a significant cost component, with prices ranging from $3.50 to $4.20 per kilogram. Catalyst costs, while representing a smaller fraction of total costs, can be optimized through recycling and regeneration strategies. Energy costs associated with temperature control and solvent recovery contribute substantially to overall production expenses.

Process intensification strategies have been developed to improve productivity and reduce costs. Continuous flow reactors offer advantages in terms of heat and mass transfer, enabling better temperature control and improved reaction selectivity. These systems can achieve space-time yields of 82-108 kg/L/h, representing significant improvements over batch processes.

Waste minimization and environmental compliance represent critical considerations in industrial bromination processes. The recovery and recycling of bromine from waste streams can achieve recycling rates exceeding 95%, significantly reducing both costs and environmental impact. The implementation of closed-loop systems and advanced separation technologies enables the recovery of solvents and catalysts.

Quality control and product specification requirements in industrial settings demand robust analytical methods and process monitoring systems. The presence of impurities such as dibrominated products or residual catalysts must be carefully controlled to meet customer specifications. Advanced analytical techniques including gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy are employed for product characterization.

Regulatory compliance adds complexity to industrial operations, requiring adherence to environmental regulations, workplace safety standards, and product registration requirements. The classification of brominated flame retardants as substances of concern in some jurisdictions has led to increased scrutiny and regulatory requirements. Companies must navigate complex regulatory landscapes while maintaining commercial viability.

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant